6-Chloropiperonal chemical properties
6-Chloropiperonal chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Chloropiperonal
Prepared by: Gemini, Senior Application Scientist
Abstract
6-Chloropiperonal, systematically named 6-chloro-1,3-benzodioxole-5-carbaldehyde, is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, an electron-rich methylenedioxy moiety, and a deactivating chloro substituent, imparts a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical identity, physical properties, spectroscopic signature, synthesis, and reactivity of 6-Chloropiperonal. We will delve into the mechanistic principles governing its synthesis and reactions, offer detailed experimental protocols, and discuss its emerging applications, particularly as a scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.
Chemical Identity and Physical Properties
6-Chloropiperonal is a crystalline solid at room temperature. The presence of the chlorine atom and the polar aldehyde group on the benzodioxole core significantly influences its physical properties, such as melting point and solubility, compared to its parent compound, piperonal.
Structure and Nomenclature
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IUPAC Name : 6-chloro-1,3-benzodioxole-5-carbaldehyde
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Common Names : 6-Chloropiperonal, 6-Chloro-3,4-methylenedioxybenzaldehyde
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CAS Number : 15952-61-1
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Molecular Formula : C₈H₅ClO₃
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Molecular Weight : 184.58 g/mol
Physicochemical Data
The key physical and chemical properties of 6-Chloropiperonal are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for safety assessments.
| Property | Value | Unit | Source |
| Appearance | Grey powder | - | [1] |
| Melting Point | 391.14 (117.99) | K (°C) | [2] |
| Boiling Point (Est.) | 575.46 (302.31) | K (°C) | [2] |
| Water Solubility | Insoluble | - | [1] |
| LogP (Octanol/Water) | 1.881 | - | [2] |
| Molecular Weight | 184.58 | g/mol | [2][3] |
Spectroscopic Profile
Characterization of 6-Chloropiperonal relies on standard spectroscopic techniques. The following data represents typical values and is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The proton NMR spectrum is relatively simple and diagnostic. The aldehyde proton exhibits a characteristic downfield shift. The two aromatic protons are singlets due to the lack of adjacent protons, and the methylenedioxy protons also appear as a singlet.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.8 - 10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~ 7.3 - 7.5 | Singlet | 1H | Aromatic C-H |
| ~ 6.9 - 7.1 | Singlet | 1H | Aromatic C-H |
| ~ 6.1 - 6.3 | Singlet | 2H | Methylenedioxy (-O-CH₂-O-) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the number of unique carbon environments. The carbonyl carbon of the aldehyde is the most deshielded signal.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 188 - 192 | Aldehyde Carbonyl (C=O) |
| ~ 150 - 155 | Aromatic C-O |
| ~ 145 - 150 | Aromatic C-O |
| ~ 130 - 135 | Aromatic C-Cl |
| ~ 128 - 132 | Aromatic C-CHO |
| ~ 110 - 115 | Aromatic C-H |
| ~ 108 - 112 | Aromatic C-H |
| ~ 102 - 105 | Methylenedioxy (-O-CH₂-O-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 6-Chloropiperonal is dominated by the strong carbonyl stretch of the aldehyde.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2820-2850 & 2720-2750 | Medium | C-H Stretch (Aldehyde Fermi doublet) |
| 1680-1700 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |
| 1580-1600 & 1470-1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |
| ~1040 | Strong | C-O Stretch (Symmetric, Aryl Ether) |
| ~800-850 | Strong | C-Cl Stretch |
Synthesis and Manufacturing
Substituted benzaldehydes are crucial intermediates in organic chemistry.[7][8] The synthesis of 6-Chloropiperonal is most efficiently achieved through the formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a classic and reliable method for this transformation, particularly effective for electron-rich aromatic systems.[9][10][11]
Vilsmeier-Haack Formylation: A Mechanistic Approach
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is a chloroiminium salt. This reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[12]
Causality: This method is chosen because the starting material, 4-chloro-1,2-(methylenedioxy)benzene, is an electron-rich arene due to the electron-donating effect of the methylenedioxy group. This high electron density is necessary to facilitate attack on the relatively weak electrophile that is the Vilsmeier reagent. The formylation occurs ortho to the powerful methylenedioxy directing group.
Detailed Experimental Protocol: Synthesis of 6-Chloropiperonal
This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety precautions.
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Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the crystalline Vilsmeier reagent will form.
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Aromatic Substrate Addition: Dissolve 4-chloro-1,2-(methylenedioxy)benzene (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent suspension at 0°C.
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Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-50°C) to go to completion.
-
Quench and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Chloropiperonal as a grey crystalline solid.
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-Chloropiperonal is dictated by its two primary functional regions: the aldehyde group and the substituted aromatic ring.
Reactions at the Aldehyde Group
The aldehyde group is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations to build molecular complexity.
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Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (6-chloro-1,3-benzodioxol-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for accessing a different class of derivatives.
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Oxidation: Vigorous oxidation (e.g., with potassium permanganate) converts the aldehyde to the corresponding carboxylic acid, 6-chloropiperonylic acid. This opens another avenue for derivatization, such as amide or ester formation.
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Nucleophilic Addition: 6-Chloropiperonal readily undergoes reactions with carbon nucleophiles. For instance, Grignard reagents add to the carbonyl to form secondary alcohols, and the Wittig reaction converts the aldehyde into an alkene, providing a powerful tool for C-C bond formation.
Reactivity of the Aromatic Ring
The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is complex. The methylenedioxy group is a strong activating, ortho-, para-directing group. However, the aldehyde and chloro groups are deactivating. The sole remaining position for substitution is sterically hindered and electronically deactivated, making further EAS reactions challenging under standard conditions.
Applications in Research and Drug Development
While 6-Chloropiperonal is not an end-product therapeutic, it is a valuable building block in the synthesis of more complex molecules. Its utility is underscored by the importance of both substituted benzaldehydes and chlorinated compounds in pharmacology.
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Scaffold for Medicinal Chemistry: The benzodioxole core is a privileged structure found in numerous natural products and synthetic compounds. 6-Chloropiperonal provides a starting point for creating libraries of novel compounds for biological screening.[13]
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Role of the Chlorine Atom: The introduction of a chlorine atom into a drug candidate can profoundly impact its pharmacological profile. This "magic chloro" effect can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and favorably alter pharmacokinetic properties like half-life and oral bioavailability.[1][2][14][15] Therefore, 6-Chloropiperonal is an attractive starting material for drug discovery programs aiming to leverage these benefits.
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Tracer in Synthesis: The compound has been identified as a route-specific impurity in the synthesis of certain clandestine substances, highlighting its utility in forensic chemistry to trace synthetic pathways.[16]
Safety and Handling
As a laboratory chemical, 6-Chloropiperonal must be handled with appropriate care.
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GHS Hazard Statements :
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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Precautions :
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Wear protective gloves, eye protection, and a lab coat.
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Use in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
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Conclusion
6-Chloropiperonal is a synthetically valuable molecule characterized by a rich and tunable reactivity. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and aromatic functionalities make it a powerful intermediate for constructing complex molecular architectures. For professionals in drug discovery, the strategic incorporation of the chloro-substituted benzodioxole scaffold offers a promising avenue to modulate bioactivity and optimize pharmacokinetic profiles, reinforcing the continued importance of halogenated synthons in the development of next-generation therapeutics.
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